Ethyl 5-acetamidothiazole-2-carboxylate
Description
Significance of the Thiazole (B1198619) Heterocycle in Biological Activity Research
The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. wisdomlib.orgnih.govglobalresearchonline.net This structural motif is present in a multitude of biologically active molecules, both natural and synthetic, and is recognized as a "privileged scaffold" for drug design and discovery. sciencecentral.inresearchgate.net Thiazole derivatives are known to exhibit a vast array of pharmacological activities. wisdomlib.orgdergipark.org.tr The versatility of the thiazole nucleus allows for modifications at various positions, enabling the synthesis of new molecules with enhanced potency and specific therapeutic actions. globalresearchonline.netdergipark.org.tr
Researchers have extensively documented the therapeutic potential of compounds containing the thiazole moiety, which includes applications as antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic agents. wisdomlib.orgdergipark.org.tr This wide spectrum of activity has cemented the importance of the thiazole heterocycle in the development of new drugs to address a range of diseases. sciencecentral.inbohrium.com The presence of this ring in FDA-approved drugs underscores its clinical relevance and importance in pharmaceutical development. dergipark.org.tr
Table 1: Reported Pharmacological Activities of Thiazole Derivatives
| Pharmacological Activity | Description | Key References |
|---|---|---|
| Anticancer | Thiazole-containing compounds have shown significant cytotoxic activity against various human cancer cell lines. wisdomlib.orgjpionline.org They are components of clinically used anticancer drugs like Dasatinib (B193332). nih.gov | wisdomlib.org, nih.gov, jpionline.org |
| Antimicrobial | Derivatives exhibit broad-spectrum activity against bacteria (Gram-positive and Gram-negative) and fungi. acs.orgmdpi.com The thiazole ring is a key component of penicillin antibiotics. nih.gov | nih.gov, , acs.org, mdpi.com |
| Anti-inflammatory | Certain thiazole derivatives, such as Fanetizole and Meloxicam, are known for their anti-inflammatory properties. globalresearchonline.net | globalresearchonline.net, dergipark.org.tr |
| Antiviral | The thiazole scaffold is found in antiviral agents like Ritonavir, which is used to treat HIV/AIDS. globalresearchonline.net | globalresearchonline.net, |
| Antidiabetic | Thiazolidinone derivatives, a class of thiazoles, are used in antidiabetic drugs like Rosiglitazone and Pioglitazone. sciencecentral.in | sciencecentral.in |
Overview of Ethyl 5-acetamidothiazole-2-carboxylate within the Thiazole Chemical Space
This compound is a specific derivative within the vast chemical landscape of thiazoles. Its structure is characterized by the core thiazole ring substituted with an ethyl carboxylate group at the 2-position and an acetamido group at the 5-position. This particular arrangement of functional groups provides a versatile scaffold for further chemical modification and has been a subject of interest in the synthesis of novel compounds with potential therapeutic value.
The acetamido (-NHCOCH₃) group and the ethyl carboxylate (-COOCH₂CH₃) ester are key features that influence the molecule's chemical properties and biological interactions. These functional groups can participate in hydrogen bonding and other molecular interactions, which are crucial for binding to biological targets such as enzymes and receptors. The core structure serves as a building block for creating libraries of related compounds to explore structure-activity relationships (SAR). researchgate.netresearchgate.net For instance, research has focused on synthesizing derivatives by modifying substituents on the acetamido group or elsewhere on the thiazole ring to optimize biological activity. researchgate.netnih.gov
Research Objectives and Scope for this compound
The primary research objective for this compound and its analogs is the discovery and development of new therapeutic agents. Investigations are largely concentrated on exploring its potential in oncology and infectious diseases. The scope of this research involves chemical synthesis, biological evaluation, and molecular modeling to understand the compound's mechanism of action and to identify more potent derivatives.
Key Research Focus Areas:
Anticancer Activity: A significant area of research is the evaluation of these derivatives as anticancer agents. nih.gov Studies have involved synthesizing series of related compounds and screening them against various cancer cell lines to determine their cytotoxic effects and selectivity. researchgate.netnih.gov For example, derivatives of the related ethyl 2-acetamido-4-methylthiazole-5-carboxylate have been found to be particularly effective against neuroblastoma cells. researchgate.netdergipark.org.tr The goal is to develop compounds that can inhibit cancer cell proliferation, arrest the cell cycle, or induce apoptosis. mdpi.com
Antimicrobial Activity: Another major objective is the development of novel antimicrobial agents to combat drug-resistant pathogens. researchgate.netmdpi.com Researchers have synthesized and tested derivatives for their ability to inhibit the growth of various bacterial and fungal strains. researchgate.netnih.gov The findings reveal that some of these compounds exhibit moderate to good microbial inhibition, making them promising candidates for new antibiotics. researchgate.netdaneshyari.com
Enzyme Inhibition: A more targeted research approach involves designing these thiazole derivatives to act as specific enzyme inhibitors. nih.gov By targeting enzymes crucial for cancer cell survival (like PI3K/mTOR or kinesin HSET) or bacterial metabolism (like biotin carboxylase), researchers aim to create highly selective and potent drugs. nih.govnih.govnih.gov Studies have demonstrated that compounds based on the 2-acetamidothiazole-5-carboxylate scaffold can act as ATP-competitive inhibitors with nanomolar potency. nih.govacs.org
Table 2: Selected Research Findings on Ethyl Acetamidothiazole Carboxylate Derivatives
| Research Area | Derivative Scaffold | Key Finding | Reference |
|---|---|---|---|
| Anticancer | Ethyl 2-acetamido-4-methylthiazole-5-carboxylate | A derivative combined with a thiazoline moiety was found to be significantly more effective than doxorubicin (B1662922) against SHSY-5Y neuroblastoma cells. researchgate.net | researchgate.net |
| Anticancer | Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Compound 9b in the study revealed a broad spectrum of anticancer activity against 29 of the 60 tested tumor cell lines. nih.gov | nih.gov |
| Antimicrobial | Ethyl 2-(acetamido)-thiazole-5-carboxylate derivatives | Synthesized compounds showed moderate to good inhibition against strains of Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.net | researchgate.net |
| Enzyme Inhibition | 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | Discovered as inhibitors of the kinesin HSET (KIFC1), progressing to compounds with nanomolar biochemical potency. nih.gov | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-acetamido-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-13-8(12)7-9-4-6(14-7)10-5(2)11/h4H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGJRPIAQLYHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of Ethyl 5 Acetamidothiazole 2 Carboxylate
Electrophilic Substitution Reactions on the Thiazole (B1198619) Nucleus
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The reactivity and regioselectivity of EAS are heavily influenced by the electronic properties of the substituents already present on the ring. nih.govyoutube.com
Nitration and Bromination Studies
Specific studies on the nitration and bromination of Ethyl 5-acetamidothiazole-2-carboxylate are not extensively detailed in the provided search results. However, general principles of electrophilic aromatic substitution on heterocyclic compounds can be applied. The acetamido group at the 5-position is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the ethyl carboxylate group at the 2-position is a deactivating group.
Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.com Bromination is often achieved using bromine in the presence of a Lewis acid catalyst, such as FeBr₃. youtube.com
Regioselectivity and Positional Reactivity Analysis
The regioselectivity of electrophilic substitution on the thiazole nucleus of this compound is determined by the directing effects of the existing substituents. The 5-acetamido group is an ortho, para-director, while the 2-ethyl carboxylate group is a meta-director. britannica.com Given the positions of these substituents, the only available position for substitution on the thiazole ring is the C-4 position.
Oxidation and Reduction Pathways of the Thiazole Ring and Substituents
Information regarding specific oxidation and reduction pathways for this compound is limited in the provided results. However, the thiazole ring is generally susceptible to oxidation, which can lead to the formation of thiazole N-oxides. The substituents on the ring also offer sites for redox reactions. For instance, the acetamido group could potentially be hydrolyzed and the resulting amino group oxidized. The ethyl ester could be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Ester Hydrolysis and Transesterification Reactions
The ethyl carboxylate group at the 2-position of the thiazole ring can undergo hydrolysis, a reaction that splits the ester into a carboxylic acid and an alcohol. libretexts.orglibretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.orglumenlearning.com
Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. lumenlearning.comchemguide.co.ukchemguide.co.uk The products are the corresponding carboxylic acid (5-acetamidothiazole-2-carboxylic acid) and ethanol. libretexts.org
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where the ester is treated with a base, such as sodium hydroxide. lumenlearning.comchemguide.co.uk The products are the salt of the carboxylic acid (sodium 5-acetamidothiazole-2-carboxylate) and ethanol. lumenlearning.com
Transesterification, the conversion of one ester to another, is also a possible reaction, though not explicitly detailed for this specific compound in the search results.
Amidation and Other Amide Bond Forming Reactions
The ethyl ester group of this compound can be converted into an amide through reaction with an amine. nih.govbohrium.com This amidation reaction is a common method for the synthesis of amides. mdpi.com The reaction typically involves heating the ester with an amine, sometimes in the presence of a catalyst. nih.govmdpi.com Various amines, including aliphatic and aromatic ones, can be used to generate a diverse range of amide derivatives. chemrxiv.org The reactivity in these reactions can be influenced by the nature of the amine and the reaction conditions. nih.gov For instance, direct amidation of esters can be promoted by systems like DMSO/t-BuOK. nih.gov
Heterocyclic Annulation Reactions Involving the Thiazole Moiety
This compound can serve as a precursor for the synthesis of more complex heterocyclic systems through annulation reactions. These reactions involve the construction of a new ring fused to the existing thiazole core. For example, the functional groups on the thiazole ring can be chemically modified to participate in cyclization reactions, leading to the formation of bicyclic or polycyclic heterocyclic compounds. The synthesis of various heterocyclic compounds often involves the reaction of a starting material with appropriate reagents to build a new ring structure. researchgate.net
Structural Characterization and Spectroscopic Analysis in Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the molecular structure of ethyl 5-acetamidothiazole-2-carboxylate. Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy each offer unique insights into the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons of the ethyl group typically appear as a quartet and a triplet, while the amide proton and the thiazole (B1198619) ring proton resonate at distinct downfield positions.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon atoms within the molecule. Carboxylate and amide carbonyl carbons are typically observed at the downfield end of the spectrum (around 165-185 ppm), while the carbons of the thiazole ring and the ethyl group appear at more upfield positions. wisc.edu The specific chemical shifts are crucial for confirming the presence of the thiazole ring and the ester and amide functionalities.
Table 1: Representative NMR Data for Thiazole Derivatives
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.2-1.4 | Triplet | -CH₃ (Ethyl) |
| ¹H | ~4.2-4.4 | Quartet | -CH₂- (Ethyl) |
| ¹H | ~2.2-2.3 | Singlet | -CH₃ (Acetyl) |
| ¹H | ~8.0-8.2 | Singlet | Thiazole-H |
| ¹H | ~12.0-12.5 | Singlet | NH (Amide) |
| ¹³C | ~14 | - | -CH₃ (Ethyl) |
| ¹³C | ~61 | - | -CH₂- (Ethyl) |
| ¹³C | ~23 | - | -CH₃ (Acetyl) |
| ¹³C | ~115-145 | - | Thiazole Ring Carbons |
| ¹³C | ~160 | - | C=O (Ester) |
| ¹³C | ~168 | - | C=O (Amide) |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis
HRMS is instrumental in determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. bldpharm.com
Elemental analysis complements HRMS by providing the percentage composition of individual elements (carbon, hydrogen, nitrogen, oxygen, and sulfur) in the compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula to verify its accuracy. rsc.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. chemguide.co.uk In the IR spectrum of this compound, characteristic absorption bands confirm the presence of key functional groups:
N-H stretch: A peak in the region of 3100-3500 cm⁻¹ corresponds to the stretching vibration of the amide N-H bond.
C=O stretch: Strong absorptions are observed for the carbonyl groups. The ester carbonyl typically absorbs around 1710-1760 cm⁻¹, while the amide carbonyl (Amide I band) appears at a slightly lower frequency, generally between 1630 and 1695 cm⁻¹. libretexts.org
C-N stretch and N-H bend: The Amide II band, resulting from a combination of N-H bending and C-N stretching, is usually found between 1510 and 1570 cm⁻¹.
C-O stretch: The stretching vibration of the ester C-O bond is typically observed in the 1000-1300 cm⁻¹ range. chemguide.co.uk
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3100 - 3500 |
| Ester C=O | Stretch | 1710 - 1760 |
| Amide C=O | Stretch (Amide I) | 1630 - 1695 |
| Amide N-H | Bend (Amide II) | 1510 - 1570 |
| Ester C-O | Stretch | 1000 - 1300 |
X-ray Diffraction Studies of this compound and Related Thiazole Ester Co-crystals
X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is crucial for understanding the crystal packing, intermolecular interactions, and conformational preferences of this compound and its co-crystals. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
The crystal structure of thiazole derivatives is often stabilized by a network of intermolecular interactions. mdpi.com In the case of this compound, hydrogen bonding is expected to be a dominant feature. The amide group, with its N-H donor and C=O acceptor sites, can form robust hydrogen bonds, often leading to the formation of chains or sheets in the crystal lattice. nih.gov
Biological Activity Research and Mechanistic Insights in Vitro Focus
Anticancer Activity Studies of Ethyl 5-acetamidothiazole-2-carboxylate Derivatives (In Vitro)
The quest for novel and effective anticancer therapies has led researchers to explore the potential of this compound derivatives. In vitro studies have revealed their ability to inhibit the growth of various cancer cell lines through diverse mechanisms.
Cytotoxicity Evaluation against Cancer Cell Lines
A significant body of research has focused on evaluating the cytotoxic effects of these derivatives against a panel of human cancer cell lines.
For instance, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized and evaluated for their antiproliferative activity. One compound, in particular, demonstrated potent and selective activity against human K562 leukemia cells with an IC50 value of 16.3 µM. nih.gov This compound was found to be less active against other cell lines like MDA-MB-231, MCF-7, and HT-29. nih.gov
In another study, novel thiazole (B1198619)/ethyl thiazole carboxylate-acetamide derivatives were synthesized and tested against A549 non-small lung epithelial carcinoma, Caco-2 colon carcinoma, and SHSY-5Y neuroblastoma cells. The results indicated that these compounds had a significant impact on SHSY-5Y cells with high selectivity. researchgate.netdergipark.org.tr One particular derivative, a combination of ester groups on thiazole and thiazoline, was found to be more effective than the standard drug doxorubicin (B1662922) and highly selective for SHSY-5Y cells over healthy NIH/3T3 fibroblast cells. researchgate.netdergipark.org.tr
Furthermore, new N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides were evaluated for their in vitro antitumor activities against A549, HeLa, and MCF-7 cell lines. One compound in this series showed strong antiproliferative activity against HeLa and A549 cells, with a particularly potent inhibitory effect on HeLa cells (IC50 value of 1.6 ± 0.8 µM). nih.gov
Additionally, a series of novel dasatinib (B193332) derivatives were developed and tested for their antiproliferative effects. Some of these compounds manifested strong activity against MCF-7, MDA-MB 231, and HT-29 cells. nih.goveurekaselect.com
The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Derivative Type | Cancer Cell Line | IC50 Value | Reference |
| 2-amino-thiazole-5-carboxylic acid phenylamide | K562 (leukemia) | 16.3 µM | nih.gov |
| Thiazole/ethyl thiazole carboxylate-acetamide | SHSY-5Y (neuroblastoma) | More effective than doxorubicin | researchgate.netdergipark.org.tr |
| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide | HeLa (cervical cancer) | 1.6 ± 0.8 µM | nih.gov |
| Dasatinib derivative | MCF-7, MDA-MB 231, HT-29 | Strong antiproliferative activity | nih.goveurekaselect.com |
Apoptosis Induction Mechanisms
A key mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Research has shown that derivatives of this compound can trigger this process in cancer cells.
Studies on novel 2-amino-5-benzylthiazole derivatives have demonstrated their ability to induce apoptosis in human leukemia cells. ukrbiochemjournal.org These compounds were found to cause the cleavage of PARP1 and caspase-3, key executioners of apoptosis. ukrbiochemjournal.org Furthermore, they increased the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G, while decreasing the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org This modulation of pro- and anti-apoptotic proteins shifts the cellular balance towards cell death.
In another study, bis-thiazole derivatives were investigated for their apoptotic effects. Treatment of KF-28 ovarian cancer cells with these compounds led to a significant increase in the mRNA levels of the pro-apoptotic genes p53, Bax, and Puma, as well as caspases 3, 8, and 9. frontiersin.org Concurrently, a marked decrease in the expression of the anti-apoptotic gene Bcl-2 was observed. frontiersin.org This indicates the activation of the mitochondrial-dependent apoptosis pathway.
The table below highlights the key molecular targets involved in the apoptosis induction by these derivatives.
| Derivative Type | Apoptotic Mechanism | Key Proteins Modulated | Reference |
| 2-amino-5-benzylthiazole | PARP1 and caspase-3 cleavage, modulation of Bcl-2 family proteins | PARP1, Caspase-3, Bim, EndoG, Bcl-2 | ukrbiochemjournal.org |
| Bis-thiazole | Activation of mitochondrial-dependent apoptosis | p53, Bax, Puma, Caspase-3, -8, -9, Bcl-2 | frontiersin.org |
Enzyme Inhibition as a Therapeutic Strategy
Enzyme inhibition is another crucial strategy in cancer therapy, and derivatives of this compound have shown promise in this area by targeting key enzymes involved in cancer progression.
Recent research has focused on the development of these derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two kinases that play critical roles in cancer cell signaling pathways. nih.govnih.gov One study reported the synthesis of thiazole-based compounds that inhibited both EGFR and BRAFV600E with IC50 values of 74 ± 7 nM and 107 ± 10 nM, respectively. nih.gov Another series of thiazole derivatives also demonstrated inhibitory activity against EGFR, with IC50 values ranging from 89 to 98 nM. nih.gov
Furthermore, some 2-acetamidothiazole-5-carboxamide derivatives have been designed as dual inhibitors of SRC and ABL kinases. nih.goveurekaselect.com
Selective Antiproliferative Effects on Specific Cell Lines
An important aspect of cancer therapy is the ability of a drug to selectively target cancer cells while minimizing damage to healthy cells. Several studies have highlighted the selective nature of this compound derivatives.
As mentioned earlier, certain 2-amino-thiazole-5-carboxylic acid phenylamide derivatives displayed selective antiproliferative activity against human K563 leukemia cells, while being less effective against other cancer cell lines. nih.gov This suggests a degree of specificity in their mechanism of action.
Similarly, novel thiazole/ethyl thiazole carboxylate-acetamide derivatives were found to have a significant and selective impact on SHSY-5Y neuroblastoma cells compared to other tested cancer cell lines and healthy fibroblast cells. researchgate.netdergipark.org.tr This selectivity is a crucial attribute for the development of targeted cancer therapies.
Antimicrobial Activity Research (In Vitro Focus)
In addition to their anticancer properties, derivatives of this compound have also been investigated for their potential as antimicrobial agents.
Antibacterial Spectrum and Efficacy
In vitro studies have demonstrated that these compounds exhibit activity against a range of bacteria.
A study on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives revealed that several compounds displayed significant antibacterial potential, particularly against Gram-positive bacteria. researchgate.net One analog proved to be the most active antimicrobial member, with efficacy comparable to the standard antibiotics ampicillin (B1664943) and gentamicin (B1671437) sulfate (B86663) against Staphylococcus aureus and Bacillus subtilis. researchgate.net
Another study focused on novel acetamide (B32628) derivatives of 2-mercaptobenzothiazole, which showed moderate to good antibacterial activity against both Gram-positive and Gram-negative species. nih.gov Some derivatives in this series exhibited significant activity, comparable to the standard drug levofloxacin. nih.gov
The table below provides an overview of the antibacterial activity of these derivatives.
| Derivative Type | Bacterial Strains | Efficacy | Reference |
| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate | Staphylococcus aureus, Bacillus subtilis | Comparable to ampicillin and gentamicin sulfate | researchgate.net |
| Acetamide derivatives of 2-mercaptobenzothiazole | Gram-positive and Gram-negative species | Comparable to levofloxacin | nih.gov |
Antifungal Spectrum and Efficacy
Thiazole derivatives have been the subject of extensive research due to their broad spectrum of antimicrobial activity, including significant antifungal properties. nih.govmdpi.com Studies have demonstrated that the effectiveness of these compounds is influenced by their amphiphilic nature, which facilitates their integration into the cell membranes of microbes like fungi. mdpi.com The antifungal activity of newly synthesized thiazole derivatives has been evaluated in vitro against various pathogenic fungal strains, particularly species from the genus Candida and filamentous fungi. nih.govmdpi.com
Research on certain thiazole derivatives has shown a potent antifungal effect against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov The Minimum Fungicidal Concentration (MFC) values were typically two- to four-fold higher than the MIC values. nih.gov For these compounds, the MIC₅₀ and MIC₉₀—concentrations inhibiting 50% and 90% of tested strains, respectively—were found to be in the ranges of 0.12–1.95 µg/mL and 0.24–3.91 µg/mL. nih.gov The high lipophilicity of these derivatives was correlated with their strong antifungal activity. nih.gov
In studies involving other substituted thiazoles, compounds have shown notable activity against various fungi. For instance, some ethyl thiazole-5-carboxylate derivatives demonstrated 32–58% inhibition against Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea, and Fusarium oxysporum at a concentration of 100 mg/L. researchgate.net The antifungal efficacy is highly dependent on the specific substituents attached to the thiazole ring. mdpi.com While some derivatives show broad-spectrum activity, others may be more specific. For example, in one study, certain 2-acylbenzohydroquinone derivatives were active against both Candida and filamentous fungi, whereas their naphthohydroquinone counterparts were primarily active only against Candida strains. mdpi.com
**Table 1: Antifungal Activity of Select Thiazole Derivatives against Candida albicans*** *This table is interactive. You can sort and filter the data.
| Compound Type | Parameter | Value (µg/mL) | Source |
|---|---|---|---|
| Thiazole Derivatives | MIC Range | 0.008 - 7.81 | nih.gov |
| Thiazole Derivatives | MFC Range | 0.015 - 31.25 | nih.gov |
| Thiazole Derivatives | MIC₅₀ | 0.12 - 1.95 | nih.gov |
| Thiazole Derivatives | MIC₉₀ | 0.24 - 3.91 | nih.gov |
| Thiazolyl–Pyrazoline Hybrid | MIC (vs. C. albicans) | 200 | nih.govmdpi.com |
| Clotrimazole (Reference) | MIC (vs. C. albicans) | 25 | nih.govmdpi.com |
Structure-Activity Relationship in Antimicrobial Thiazoles
The antimicrobial potency of thiazole derivatives is intricately linked to their chemical structure, and extensive structure-activity relationship (SAR) studies have been conducted to elucidate these connections. nih.govnih.gov The type and position of substituents on the thiazole ring are critical determinants of biological activity. mdpi.com
Key SAR findings for antimicrobial thiazoles include:
Substitution at Position 5: SAR studies have indicated that substituting the thiazole ring at position 5 with an acyl group can lead to compounds with primarily antibacterial activity. mdpi.compreprints.org
Substitution at Position 4: The presence of a nitro group (-NO₂) at the para-position of a phenyl ring attached to the thiazole core has been shown to enhance antimicrobial activity. mdpi.com This is attributed to the formation of strong hydrogen bonds with amino acid residues in microbial enzymes. mdpi.com Similarly, research has shown that a p-bromophenyl substituent at the fourth position of the thiazole ring increased the antifungal activity of certain compounds. nih.gov
Substitution at Position 2: The substituent at the 2-position of the thiazole ring also plays a significant role. In one series of compounds, the presence of a 2-methylisoquinolin-1(2H)-one substituent connected via an N-propylpropionamide linker was found to be favorable for antibacterial activity. mdpi.com
Lipophilicity: A direct correlation has been observed between the lipophilicity of thiazole derivatives and their antifungal efficacy, particularly against Candida species. nih.gov Lipophilic substituents at the C4-position of the thiazole ring have been reported to confer potent anti-Candida activity. nih.gov
Other Enzyme Inhibition Studies (In Vitro)
Sirtuin 1 (SIRT1) Activation and Inhibition by Thiazole Derivatives
Sirtuin 1 (SIRT1) is a crucial NAD⁺-dependent deacetylase involved in numerous biological processes, and its activation is a therapeutic target for various diseases. nih.govmdpi.comnih.gov Research has led to the development of thiazole-based SIRT1 activators that demonstrate significantly higher potency in enzymatic assays compared to the natural activator, resveratrol (B1683913). nih.govnih.gov
A series of these thiazole derivatives were tested for their ability to activate SIRT1 at a concentration of 100 µM, with all tested compounds showing a superior activation ability to the parent compound from which they were derived. nih.gov Molecular modeling studies provide insight into the mechanism, suggesting a specific binding mode for these thiazole derivatives within the SIRT1 enzyme in the presence of the p53-AMC peptide substrate. nih.govnih.gov The development of these potent, small-molecule SIRT1 activators from the thiazole chemical class is considered a promising avenue for identifying potential new therapeutic agents. nih.govmdpi.com Other related heterocyclic structures, such as imidazo[1,2-b]thiazole derivatives, have also been identified as activators of SIRT1, further highlighting the potential of the broader thiazole scaffold in modulating this enzyme. researchgate.net
Table 2: SIRT1 Activation by Thiazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Enzyme | Activity | Key Finding | Source |
|---|---|---|---|---|
| Thiazole-based derivatives | Sirtuin 1 (SIRT1) | Activation | Showed remarkably higher activation potencies compared to resveratrol in enzymatic assays. | nih.govnih.gov |
| Imidazo[1,2-b]thiazole derivatives | Sirtuin 1 (SIRT1) | Activation | Identified as a series of SIRT1 activators. | researchgate.net |
Adenosine (B11128) A₂A Receptor Antagonism by Thiazole Carboxamides
The adenosine A₂A receptor is a key target in the development of treatments for neurodegenerative diseases. researchgate.net Thiazole carboxamides have emerged as a novel class of adenosine A₂A receptor antagonists. nih.gov A significant study detailed the discovery and optimization of a series of antagonists derived from ethyl 2-amino-4-phenylthiazole-5-carboxylates. nih.gov
In a hit-to-lead optimization process, a high-throughput screening (HTS) hit containing a metabolically unstable ester moiety was successfully modified. The ester group was replaced with a stable heteroaromatic group, leading to a potent derivative, cyclopropanecarboxylic acid [5-(5-methyl- nih.govpreprints.orgnih.govoxadiazol-3-yl)-4-phenyl-thiazol-2-yl]-amide. nih.gov This demonstrates that the thiazole-5-carboxylate scaffold can be effectively modified to produce potent and metabolically stable A₂A receptor antagonists. nih.gov Broader studies on thiazole and thiadiazole analogues have further explored the structure-affinity relationships at adenosine receptors, suggesting that a region of high electron density between the thiazole ring and an adjacent phenyl or pyridyl ring is important for receptor interaction. nih.gov
Molecular Targets and Interaction Mechanisms (In Vitro)
Binding to Active Sites of Enzymes
The biological activity of this compound and related compounds stems from their ability to bind to the active sites of specific enzymes, thereby modulating their function. Molecular modeling and in vitro assays have provided insights into these interactions.
Fungal Enzymes: Some thiazole derivatives are proposed to act as non-competitive inhibitors of fungal lanosterol (B1674476) C14α-demethylase. nih.gov Molecular docking studies suggest that these compounds may not bind directly to the catalytic heme iron, as classical azole antifungals do, but rather interfere with the access and binding of the natural substrate to the enzyme's catalytic site. nih.gov
SIRT1: For thiazole-based SIRT1 activators, molecular modeling suggests a distinct binding mode within the enzyme. nih.gov These studies indicate how the derivatives fit into the SIRT1 structure, facilitating its catalytic activity. nih.govnih.gov
Kinesin HSET (KIFC1): A novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate was identified as a micromolar inhibitor of the kinesin motor protein HSET. nih.gov This compound was found to be an ATP-competitive inhibitor, and fluorescently-tagged probes confirmed direct binding to the HSET protein within cells. nih.gov
Carboxylate-Binding Pockets: The carboxylate group, a key feature of the title compound, is known to interact with specific "carboxylate-binding pockets" in various enzymes. For example, in β-lactamase enzymes, a carboxylate group on an inhibitor can form crucial hydrogen-bonding interactions with positively charged or polar residues like Arginine (R250) and Threonine (T209) in the active site. nih.gov This type of interaction, where the carboxylate anchors the inhibitor within the active site, serves as a model for how the this compound's own carboxylate group might bind to its molecular targets. nih.gov
Molecular Basis of Biological Recognition
The precise molecular interactions that govern the biological activity of this compound are not extensively detailed in publicly available research. However, analysis of structurally related thiazole-containing compounds provides significant insights into its potential mechanisms of action at the molecular level. In silico molecular docking and in vitro inhibition studies of similar molecules reveal recurring patterns of interaction with various protein targets, suggesting that this compound likely engages with biological macromolecules through a combination of hydrogen bonding, hydrophobic interactions, and specific electrostatic contacts.
Research on related thiazole carboxamide derivatives has identified them as inhibitors of cyclooxygenase (COX) enzymes. Molecular docking studies have elucidated the binding modes of these compounds within the active sites of both COX-1 and COX-2 isozymes nih.gov. These studies are crucial for understanding the potential anti-inflammatory properties of such compounds and highlight the key amino acid residues that may be involved in their binding.
Furthermore, derivatives of thiazole have been investigated as inhibitors of the kinesin HSET (KIFC1), a motor protein involved in cell division. A study on 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives demonstrated their ATP-competitive inhibition of HSET nih.gov. This suggests that these compounds bind to the ATP-binding pocket of the enzyme, thereby preventing its normal function. While a crystal structure with a bound inhibitor is not yet available, this finding points to a specific and crucial interaction site nih.gov.
In the context of antimicrobial activity, docking studies of other thiazole derivatives have been performed against enzymes such as E. coli MurB mdpi.com. These studies have identified specific hydrogen bond interactions and provided binding energy scores, offering a quantitative measure of the binding affinity. For instance, certain indole-based thioxothiazolidine carboxylates have shown favorable binding energies, indicating a strong interaction with the enzyme's active site mdpi.com.
The following tables summarize findings from in vitro and in silico studies on compounds structurally related to this compound, offering a proxy for understanding its potential biological recognition.
Table 1: In Vitro Inhibition Data for Structurally Related Thiazole Derivatives
| Compound Class | Target Enzyme | Measurement | Value | Reference |
| 2-(3-Benzamidopropanamido)thiazole-5-carboxylates | HSET | IC₅₀ | Submicromolar to micromolar range | nih.gov |
| Ethyl 4-alkyl-2-(phenoxyacetamido)thiazole-5-carboxylates | Fusarium graminearum | % Inhibition (at 100 mg/L) | 32-58% | researchgate.net |
| Ethyl 4-alkyl-2-(phenoxyacetamido)thiazole-5-carboxylates | Thanatephorus cucumeris | % Inhibition (at 100 mg/L) | 32-58% | researchgate.net |
| Ethyl 4-alkyl-2-(phenoxyacetamido)thiazole-5-carboxylates | Botrytis cinerea | % Inhibition (at 100 mg/L) | 32-58% | researchgate.net |
| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | E. coli | MIC | 0.004–0.06 mg/mL | mdpi.com |
| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | En. cloacae | MIC | 0.004–0.03 mg/mL | mdpi.com |
| 1,3,4-Thiadiazole derivatives | S. aureus | Inhibition Zone | Variable | nih.gov |
Table 2: Molecular Docking Data for Structurally Related Thiazole Derivatives
| Compound Class | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Thiazole carboxamide derivatives | COX-2 | Not specified | Not specified | nih.gov |
| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | E. coli MurB | -7.54 to -10.88 | Hydrogen bonds noted | mdpi.com |
| 1,3,4-Thiadiazole derivatives | ADP-sugar pyrophosphatase | -8.9 | Hydrogen bonds noted | uowasit.edu.iq |
Computational Chemistry and Modeling Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Chemical Stability
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For thiazole (B1198619) derivatives, DFT calculations are employed to determine optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP) maps.
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron. For related ethyl thiazole carboxylate-acetamide derivatives, DFT calculations have been used to predict these properties. dergipark.org.tr For instance, the analysis of frontier orbitals helps in understanding the molecule's reactivity in potential chemical reactions.
DFT is also instrumental in confirming spectroscopic data. Calculated vibrational frequencies and NMR chemical shifts can be compared with experimental results to validate the synthesized structure. researchgate.net The MEP map provides a visual representation of the charge distribution, identifying electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with biological targets. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level.
Derivatives of 2-acetamidothiazole-5-carboxylate have been investigated as inhibitors of various protein targets. For example, similar compounds have been docked against enzymes like the human kinesin HSET (KIFC1), which is a target in cancer therapy. nih.gov Docking studies reveal the specific amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov
The binding affinity, often expressed as a docking score (e.g., in kcal/mol), quantifies the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable and potent inhibitor. nih.gov For a series of novel coumarinylthiazolyl pyrazole (B372694) hybrids incorporating an ethyl thiazole acetate (B1210297) moiety, docking studies against the VEGFR-2 receptor showed strong interactions, supporting their potential as anticancer agents. nih.gov These simulations provide a rational basis for the observed biological activity and guide the design of new analogs with improved binding affinity. nih.govnih.gov
Table 1: Example of Molecular Docking Data for Thiazole Derivatives Against Various Protein Targets This table is illustrative and compiles data from studies on analogous compounds to demonstrate typical findings.
| Compound Series | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Coumarinylthiazolyl Pyrazole Hybrids | VEGFR-2 | Not Specified | -8.5 to -9.2 | ASN 923, CYS 919 | nih.gov |
| Aza Compounds | Heme-binding protein (T. forsythia) | 6EU8 | -5.2 to -8.0 | ASN, ARG, TYR | nih.gov |
| Xanthone Derivatives | MTB KasA | 4C6X | Not Specified | Not Specified | nih.gov |
| 2-Benzamidopropanamido-thiazole-carboxylates | HSET (KIFC1) | Not Specified | Not Specified | Not Specified | nih.gov |
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis (In Silico)
In silico ADME prediction is a critical step in early-stage drug discovery that assesses the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities that could lead to failure in later development stages. Various computational models and software, such as SwissADME and pkCSM, are used to calculate these properties. dergipark.org.trnih.gov
Key parameters evaluated include:
Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight (MW < 500 Da), lipophilicity (logP < 5), number of hydrogen bond donors (HBD < 5), and number of hydrogen bond acceptors (HBA < 10). Thiazole derivatives are often designed to comply with these rules to ensure good oral bioavailability. dergipark.org.trnih.gov
Topological Polar Surface Area (TPSA): TPSA is a predictor of drug absorption and transport. Values are typically correlated with intestinal absorption and blood-brain barrier penetration.
Gastrointestinal (GI) Absorption: Models predict the percentage of a compound that will be absorbed from the gut. Studies on related thiazole derivatives have shown predictions of high GI absorption. dergipark.org.tr
Caco-2 Permeability: This is an in silico model for predicting intestinal permeability. High permeability values suggest good absorption across the intestinal wall. mdpi.comnih.gov
Metabolism: Predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. nih.govmdpi.com
Table 2: Predicted ADME Properties for a Series of Thiazole-Acetamide Derivatives Data adapted from a study on related compounds to illustrate typical in silico ADME analysis. dergipark.org.tr
| Property | Predicted Value Range |
|---|---|
| Molecular Weight (g/mol) | 256.31 - 345.46 |
| Hydrogen Bond Acceptors | 3 - 7 |
| Hydrogen Bond Donors | 1 |
| Topological Polar Surface Area (TPSA) (Ų) | 113.35 - 165.43 |
| Partition Coefficient (log P) | 0.57 - 2.17 |
| Gastrointestinal Absorption | High (for most analogs) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the activity of newly designed, unsynthesized compounds. nih.gov
For a series of related 2-aminothiazole (B372263) inhibitors, a QSAR study might involve:
Data Set Preparation: A series of analogs with measured biological activity (e.g., IC50 values) is compiled. researchgate.net
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological) are calculated for each compound.
Model Building: Statistical methods, such as multilinear regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of descriptors with activity. nih.govnih.gov
Validation: The model is rigorously tested to ensure its predictive power.
The resulting QSAR model can guide the optimization of lead compounds. For example, if the model indicates that a lower charge on a specific atom enhances activity, chemists can design new molecules that incorporate this feature. nih.gov
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. This approach allows researchers to evaluate thousands or even millions of compounds computationally, prioritizing a smaller, more manageable number for synthesis and experimental testing.
The process often starts with a known active scaffold, such as the 5-acetamidothiazole-2-carboxylate core. A virtual library is then designed by systematically modifying the scaffold with various substituents at different positions. This library of virtual compounds can then be subjected to:
Docking-based screening: Each compound in the library is docked into the active site of the target protein, and they are ranked based on their predicted binding affinity.
Pharmacophore-based screening: A model of the essential steric and electronic features required for binding is created, and the library is searched for compounds that match this model.
ADME/Tox filtering: Compounds are filtered based on predicted drug-like properties to eliminate those with likely pharmacokinetic or toxicity issues. nih.gov
This strategy of scaffold hopping and virtual library generation has been successfully used to discover new antitubercular agents based on an isoxazole-3-carboxylate pharmacophore, a strategy applicable to thiazole-based compounds. nih.gov
Mechanistic Insights from Computational Approaches (e.g., Regioselectivity, Binding Affinity)
Beyond prediction, computational methods provide deep mechanistic insights into chemical and biological processes. For Ethyl 5-acetamidothiazole-2-carboxylate, these approaches can clarify reaction mechanisms and the basis of biological activity.
Regioselectivity: The thiazole ring can undergo various chemical reactions, such as electrophilic substitution. Computational studies on the related 5-acetamidothiazole-2-carboxylic acid have been used to understand its reactivity in nitration and bromination reactions. By calculating electron densities and the stability of reaction intermediates, these models can predict which position on the ring is most likely to react, thus explaining the regioselectivity of a reaction.
Binding Affinity: As discussed in molecular docking (Section 6.2), computational methods provide a quantitative estimate of binding affinity. Furthermore, techniques like Molecular Dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding event. These simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the free energy of binding, offering a clearer picture of why a particular ligand is potent and selective. nih.gov
Future Directions and Emerging Research Avenues
Design and Synthesis of Next-Generation Thiazole (B1198619) Derivatives with Enhanced Biological Profiles
The quest for more potent and selective therapeutic agents necessitates the continuous evolution of drug design and synthesis. For derivatives of ethyl 5-acetamidothiazole-2-carboxylate, future efforts will concentrate on rational design strategies informed by structure-activity relationship (SAR) studies and the principle of bioisosteric replacement.
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical structure relates to biological activity. nih.govresearchgate.net By systematically modifying the core structure of this compound—for instance, by altering substituents on the thiazole ring or the acetamido group—researchers can delineate the key pharmacophoric features required for a desired biological effect. For example, studies on similar thiazole-containing structures have shown that the position of substituents on an associated phenyl ring can significantly impact activity, such as inhibiting cell proliferation and inducing apoptosis. nih.govresearchgate.netscite.ai A recent study synthesized two series of acetamide (B32628) derivatives, one with a thiazole core and the other with an ethyl (4-methyl-thiazol-5-yl)carboxylate core, to evaluate how the ester group affects anticancer activity. dergipark.org.trresearchgate.net Such research provides a roadmap for designing next-generation analogs with improved potency and selectivity. nih.govnih.gov
Bioisosteric Replacement: This strategy involves substituting a functional group within the lead molecule with another group that has similar physical or chemical properties, aiming to enhance the compound's pharmacokinetic, toxicological, or efficacy profile. spirochem.comopenaccessjournals.com The carboxylic acid ester in this compound is a prime candidate for bioisosteric replacement. nih.gov It could be replaced with other functional groups like tetrazoles, phosphonic acids, or other acidic moieties to potentially improve metabolic stability, cell permeability, or target binding affinity without losing the essential interactions required for biological activity. openaccessjournals.comnih.govnih.gov The successful application of this strategy is highly context-dependent, often requiring the screening of a panel of isosteres to identify the optimal replacement. nih.gov
Exploration of Novel Molecular Targets for Therapeutic Intervention
A significant avenue for future research lies in identifying and validating new molecular targets for this compound and its derivatives. The inherent versatility of the thiazole scaffold allows it to interact with a wide range of biological macromolecules, including enzymes and receptors that are implicated in various diseases. researchgate.netnih.gov
Thiazole-based compounds have been successfully developed as inhibitors of numerous biological targets. researchgate.net Research has shown their potential to inhibit enzymes and pathways crucial for cancer progression, such as tyrosine kinases (EGFR, VEGFR-2), B-RAF, and Bcl-2, as well as proteins involved in cell migration like fascin. nih.govresearchgate.netnih.govresearchgate.neteie.grfrontiersin.orgnih.gov For instance, novel thiazole derivatives have been designed and evaluated as dual inhibitors of EGFR and VEGFR-2, which are key regulators of tumor growth and angiogenesis. nih.govfrontiersin.org Others have been investigated as inhibitors of the oncogenic BRAFV600E kinase. eie.grnih.gov
Future studies will likely employ target deconvolution techniques to identify the specific cellular partners of newly synthesized derivatives of this compound. This could lead to the discovery of first-in-class inhibitors for previously "undruggable" targets, opening up new therapeutic possibilities for a range of conditions, from cancer to inflammatory and infectious diseases. acs.org
| Thiazole Derivative Type | Investigated Molecular Target(s) | Potential Therapeutic Area |
| Benzothiazole-phenyl analogs | Soluble epoxide hydrolase (sEH), Fatty acid amide hydrolase (FAAH) | Pain management nih.gov |
| Substituted Benzothiazoles | BRAFV600E Kinase | Cancer eie.grnih.gov |
| Thiazole-based Chalcones | Carbonic Anhydrase IX and XII | Cancer researchgate.net |
| Thiazole-based Pyridines | A549 Lung Cancer Cell Line Targets | Lung Cancer nih.govacs.org |
| General Thiazole Derivatives | EGFR/VEGFR-2, Bcl-2, Fascin | Cancer nih.govnih.govresearchgate.net |
Advanced Computational Techniques in Thiazole Drug Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new drug candidates. In the context of thiazole research, these techniques are crucial for prioritizing compounds for synthesis and biological testing.
Molecular Docking and Virtual Screening: These methods predict the binding affinity and orientation of a ligand (the thiazole derivative) within the active site of a target protein. nih.gov Researchers can virtually screen large libraries of potential derivatives of this compound against a specific biological target to identify promising candidates. researchgate.net This approach has been successfully used to identify potential inhibitors for targets like the SARS-CoV-2 spike protein and COX-2. nih.govrsc.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the interaction. researchgate.netnih.gov For instance, MD simulations can confirm that a candidate molecule forms stable and sustained interactions, such as hydrogen bonds, within the target's binding site, reinforcing its potential as a potent inhibitor. nih.gov
In Silico ADME-Toxicity Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new compounds. researchgate.netacs.org This allows for the early-stage filtering of molecules that are likely to have poor pharmacokinetic profiles or safety issues, focusing resources on the most promising candidates. researchgate.net
Methodological Advancements in Thiazole Chemistry Research
The synthesis of complex thiazole derivatives can be challenging. Therefore, the development of novel, efficient, and sustainable synthetic methods is a key area of ongoing research. researchgate.net
Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic protocols. This includes the use of greener solvents like PEG-400, employing biocatalysts such as modified chitosan, and using techniques like ultrasonic irradiation to drive reactions under mild conditions. researchgate.netmdpi.comnih.govacs.org These methods not only reduce environmental impact but can also lead to higher yields and simpler purification procedures. mdpi.com
Novel Catalytic Systems: The development of new catalysts is transforming thiazole synthesis. researchgate.net Copper-catalyzed reactions, for instance, have proven highly effective for forming the thiazole ring through various condensation and arylation reactions. osi.lvorganic-chemistry.org Zeolites have also been used to facilitate the construction of the thiazole ring. researchgate.net These catalytic systems often operate under milder conditions and with greater efficiency than traditional methods.
Modern Synthetic Technologies: Techniques such as microwave-assisted synthesis and flow chemistry are being increasingly adopted. nih.govresearchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. researchgate.netresearchgate.netnih.govrsc.org Flow chemistry allows for the continuous production of compounds in a controlled and scalable manner, which is particularly valuable for synthesizing larger quantities of a lead compound.
Integration of Multi-omics Data for Deeper Mechanistic Understanding
To fully comprehend the biological effects of thiazole derivatives, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of how a compound affects cellular processes. nih.govnih.gov
This multi-omics approach allows researchers to move beyond a single target and understand the broader network effects of a drug. embopress.orgresearchgate.net For example, by analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with an this compound derivative, researchers can construct causal networks to generate mechanistic hypotheses about the compound's mode of action. embopress.orgresearchgate.net
Integrating multi-omics data can help to identify biomarkers that predict a patient's response to a drug, uncover unexpected off-target effects, and reveal complex crosstalk between different biological pathways. nih.govjci.org Applying these powerful analytical methods to the study of novel thiazole compounds will undoubtedly lead to a deeper understanding of their therapeutic potential and accelerate their translation into clinical use. jci.org
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 5-acetamidothiazole-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : A common approach involves acetylation of ethyl 2-amino-thiazole-5-carboxylate derivatives. For example, refluxing ethyl 2-amino-4-methylthiazole-5-carboxylate with acetic anhydride in ethanol yields the acetylated product . Key parameters include:
- Reagent stoichiometry : Excess acetic anhydride (1.2–1.5 eq) ensures complete acetylation.
- Reaction time : 1–3 hours under reflux to avoid side reactions (e.g., over-acetylation or hydrolysis).
- Workup : Precipitation in ice-cold water followed by recrystallization (e.g., ethanol/water mixtures) improves purity .
- Data Note : Yields typically range from 65%–85%, depending on solvent polarity and temperature control.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : NMR should show characteristic signals: ~2.1 ppm (acetamido -CH), 4.3 ppm (ethyl ester -OCH), and 7.2–8.0 ppm (thiazole protons) .
- HPLC/MS : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) for retention time consistency. ESI-MS should display [M+H] at m/z 229.1 .
Q. What are the critical storage conditions to ensure compound stability?
- Guidelines :
- Temperature : Store at 2–8°C in airtight, amber vials to prevent photodegradation.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ester group.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may cleave the acetamido or ester moieties .
Advanced Research Questions
Q. How can computational tools predict reactivity or metabolic pathways of this compound?
- Approach :
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to study electrophilic substitution sites on the thiazole ring.
- ADMET Prediction : Tools like SwissADME estimate logP (~1.5) and CYP450 interactions, suggesting moderate hepatic metabolism .
- Validation : Cross-reference with experimental LC-MS/MS data to confirm predicted metabolites (e.g., hydrolyzed carboxylic acid derivatives) .
Q. How should researchers address contradictions in spectroscopic data across studies?
- Case Example : Discrepancies in NMR signals for the thiazole C-2 carbon (reported 158–162 ppm vs. 155–157 ppm).
- Resolution : Verify solvent effects (DMSO vs. CDCl) and concentration-dependent shifts.
- Control Experiment : Re-run spectra under standardized conditions (e.g., 25°C, 500 MHz) and compare with PubChem records .
Q. What strategies optimize crystallographic refinement for this compound?
- SHELX Workflow :
- Data Collection : Use high-resolution ( Å) synchrotron data to resolve electron density for the acetamido group.
- Refinement : Apply restraints to thiazole ring planarity and anisotropic displacement parameters for heavy atoms.
- Validation : Check R (< 5%) and CCDC deposition for benchmarking .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Target Modifications :
- Ester Group : Replace ethyl with methyl/propyl to study lipophilicity effects on membrane permeability.
- Acetamido Substitution : Introduce bulkier groups (e.g., benzamido) to assess steric effects on bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
